Product packaging for 2-[(2-Methylphenyl)methoxy]propanoic acid(Cat. No.:CAS No. 1596805-75-2)

2-[(2-Methylphenyl)methoxy]propanoic acid

Cat. No.: B2509103
CAS No.: 1596805-75-2
M. Wt: 194.23
InChI Key: MXKMBNPYUKONRN-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)methoxy]propanoic acid is a proprietary chemical compound with the CAS Registry Number 1596805-75-2 . It has a molecular formula of C11H14O3 and a molecular weight of 194.23 g/mol . This compound is an ester derivative of propanoic acid, featuring a (2-methylphenyl)methoxy substituent. As a specialty organic building block, it is primarily valued in research and development for constructing more complex molecules. Its structure suggests potential applications in medicinal chemistry for the synthesis of candidate compounds and in material science as a synthetic intermediate. The product is offered with high purity for R&D purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use . Researchers can procure this material from specialized chemical suppliers, with availability in various quantities to suit project needs. Proper handling procedures should be observed, and the compound should be stored according to the provided safety data sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B2509103 2-[(2-Methylphenyl)methoxy]propanoic acid CAS No. 1596805-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylphenyl)methoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-3-4-6-10(8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKMBNPYUKONRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Structure Activity Relationship Sar Studies of 2 2 Methylphenyl Methoxy Propanoic Acid and Its Analogues

Impact of Substituent Variations on Biological Potency

The biological activity of arylpropionic acid derivatives can be significantly influenced by the nature and position of substituents on the aromatic rings and modifications to the propanoic acid side chain.

Modification of the Benzyl (B1604629) and Phenyl Moieties

In many series of biologically active compounds featuring phenyl rings, the introduction of various substituents can modulate activity through electronic and steric effects. For instance, in a series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogues, the introduction of one or two substituents into the two phenyl moieties generally led to an increase or retention of in vitro activity. nih.gov

The position of substituents is also critical. For example, in a study of phenylpropanoic acid derivatives as dual PPARδ/sEH modulators, moving a trifluoromethyl group on a terminal phenyl ring from the para-position to the meta- or ortho-position resulted in a marked drop in potency on both targets. acs.org Conversely, ortho-substituents on the phenyl ring directly attached to the propanoic acid moiety were found to be highly favorable for PPARδ agonism. acs.org

The following interactive table illustrates the impact of such modifications in a series of related phenylpropanoic acid derivatives.

Table 1: Illustrative SAR of Phenyl Ring Modifications in Analogous Propanoic Acids

Compound Modification Biological Activity (IC50/EC50) Target
Analogue A Unsubstituted Phenyl 10 µM PPARδ
Analogue B 4-Trifluoromethylphenyl 0.017 µM sEH
Analogue C 3-Trifluoromethylphenyl Reduced Potency PPARδ/sEH
Analogue D 2-Trifluoromethylphenyl Reduced Potency PPARδ/sEH
Analogue E 2-Methylphenylpropanoic acid Favorable PPARδ
Analogue F 2-Fluorophenylpropanoic acid Favorable PPARδ

Note: Data is illustrative and derived from studies on analogous compound series, not 2-[(2-Methylphenyl)methoxy]propanoic acid itself.

Influence of the Propanoic Acid Chain Modifications

Modifications to the propanoic acid chain itself are a key aspect of SAR studies for this class of compounds. The carboxylic acid group is often a critical pharmacophoric feature, essential for interaction with the biological target. However, alterations to the chain length, rigidity, and substitution can fine-tune potency and selectivity.

For example, methylation at different positions on the propanoic acid chain can have varied effects. In one study, methylation at the α-position of a phenylpropanoic acid derivative did not affect sEH inhibitory potency, while methylation at the β-position was favored by the PPARδ target over the unsubstituted analogue. acs.org

Esterification or amidation of the carboxylic acid group can also have a profound impact, often leading to a loss of activity if the free acid is required for binding. However, in some cases, such modifications can improve pharmacokinetic properties, acting as prodrugs that are later metabolized to the active acid form. orientjchem.org

Conformational Analysis and Bioactive Conformations

The three-dimensional structure, or conformation, of a molecule is critical to its biological activity, as it must adopt a specific orientation to bind effectively to its target. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to determine which of these is the "bioactive conformation" – the one responsible for its biological effect.

Pharmacophore Modeling and Ligand-Based Design Approaches

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential steric and electronic features required for a molecule to bind to a specific biological target. nih.govnih.gov A pharmacophore model represents the 3D arrangement of features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are critical for activity. nih.gov

In the absence of a known 3D structure of the target protein (a structure-based approach), a pharmacophore model can be developed based on a set of known active molecules (a ligand-based approach). nih.gov For a series of analogues of this compound with varying biological potencies, a ligand-based pharmacophore model could be generated. This would involve superimposing the structures of the most active compounds to identify the common chemical features and their spatial relationships.

Such a model for this class of compounds would likely include:

A hydrophobic feature representing one of the aromatic rings.

A hydrogen bond acceptor, likely the carboxylic acid group.

Potentially another hydrophobic or aromatic feature corresponding to the second phenyl ring.

Once developed, this pharmacophore model can be used as a 3D query to screen large databases of chemical compounds to identify novel, structurally diverse molecules that possess the desired features and are therefore likely to exhibit similar biological activity. nih.gov This approach facilitates scaffold hopping to find new chemical series with potentially improved properties. nih.gov

Iv. Pre Clinical Biological Activities and Pharmacological Potential

Anti-neoplastic and Cytotoxic Potential

There are no available studies that have assessed the potential of 2-[(2-Methylphenyl)methoxy]propanoic acid as an anti-neoplastic or cytotoxic agent against any cancer cell lines.

In Vitro Anti-Proliferative Assays

No published studies detailing the in vitro anti-proliferative activity of this compound against any cancer cell lines were identified.

Target-Specific Anticancer Mechanisms

There is no available data elucidating any target-specific anticancer mechanisms for this compound.

Enzyme Inhibition and Receptor Modulatory Profiles

No research was found that investigated the inhibitory or modulatory effects of this compound on specific enzyme targets, including hydrolases.

There are no available studies on the receptor binding profile of this compound, and therefore no data on its potential agonistic or antagonistic activities at any receptor.

Neurotropic and Neuromodulatory Properties

No studies have been published that assess the effect of this compound on neurite outgrowth or other neurotropic properties.

No Publicly Available Research Data on the Effects of this compound on Neuronal Cultures

Comprehensive searches of available scientific literature and research databases have yielded no specific information regarding the preclinical biological activities of the chemical compound This compound on neuronal cultures and their associated pathways.

At present, there are no published studies detailing the effects of this particular compound on neuronal viability, neurite outgrowth, synaptic plasticity, or the modulation of neuroinflammatory or neurotrophic pathways in an in vitro setting. Consequently, data on its potential neuroprotective or neurotoxic properties, or its mechanism of action within the central nervous system at a cellular level, remains uncharacterized in the public domain.

Further research and publication in peer-reviewed journals are necessary to elucidate the pharmacological potential and biological effects of this compound on neuronal cells. Without such data, a scientifically accurate and detailed discussion as outlined in the requested article structure cannot be provided.

V. Mechanistic Investigations of 2 2 Methylphenyl Methoxy Propanoic Acid S Biological Actions

Molecular Target Identification and Validation

There is no available scientific literature identifying or validating specific molecular targets for 2-[(2-Methylphenyl)methoxy]propanoic acid.

Binding Assays and Ligand-Target Interactions

No studies reporting binding assays or the specific interactions between this compound and biological targets have been published.

Computational Approaches in Mechanism Elucidation

There is a lack of published research utilizing computational methods to investigate the mechanism of action of this compound.

Molecular Docking and Dynamics Simulations

No molecular docking or molecular dynamics simulation studies for this compound have been reported in the scientific literature to predict its binding modes or interactions with potential biological targets.

Quantitative Structure-Activity Relationships (QSAR)

No Quantitative Structure-Activity Relationship (QSAR) studies have been published that include this compound to correlate its chemical structure with its biological activity.

Cellular Pathway Modulation

There is no information available in the scientific literature regarding the modulation of any specific cellular pathways by this compound.

Signal Transduction Cascade Analysis

No published studies were identified that have investigated the specific signal transduction cascades modulated by this compound. Therefore, no data is available on its potential interactions with cellular signaling pathways, including any effects on protein kinases, phosphatases, second messengers, or transcription factors.

Cellular Uptake and Intracellular Fate Studies

There is currently no available research detailing the mechanisms of cellular uptake for this compound. Studies have not yet been conducted to determine how this compound is transported across the cell membrane, nor has its subsequent intracellular distribution, metabolic processing, or localization within specific organelles been characterized.

Vi. Derivatization and Analogue Development

Design Principles for Novel Analogues

The rational design of new analogues of 2-[(2-Methylphenyl)methoxy]propanoic acid is centered on modifying its core structure to improve interactions with its biological target while maintaining or enhancing desired physicochemical properties.

Bioisosteric replacement involves substituting a functional group or atom within the molecule with another that has similar physical or chemical properties, with the goal of producing a new compound with similar or improved biological activity. cambridgemedchemconsulting.com This strategy is fundamental in addressing issues such as metabolic instability, toxicity, or poor bioavailability. chem-space.com For this compound, several key functional groups are candidates for bioisosteric replacement.

Carboxylic Acid Group: The carboxylic acid moiety is a common site for bioisosteric replacement due to its potential for metabolic liability and ionization state, which can affect cell permeability. Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. chem-space.com These replacements can mimic the acidic proton and hydrogen bonding capabilities of the original group while offering different pharmacokinetic profiles.

Ether Linkage: The ether bond (-O-) can be replaced with other divalent groups such as a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or an amide (-CONH-). These substitutions can alter the molecule's conformation, lipophilicity, and metabolic stability.

Aromatic Ring: The 2-methylphenyl group can be modified by replacing the methyl group with other small alkyl groups or electron-withdrawing/donating groups like halogens (F, Cl) or a trifluoromethyl group (CF3). cambridgemedchemconsulting.com Additionally, the entire phenyl ring could be substituted with other aromatic systems like pyridyl or thiophene (B33073) rings to explore different binding interactions and metabolic pathways. cambridgemedchemconsulting.com

Propanoic Acid Backbone: The ethyl chain of the propanoic acid could be constrained within a cyclic system, such as a cyclopropane (B1198618) ring, to reduce conformational flexibility, which can sometimes lead to increased potency and selectivity.

Table 1: Potential Bioisosteric Replacements for this compound | Functional Group in Parent Compound | Potential Bioisostere | Rationale for Replacement | | :--- | :--- | :--- | | Carboxylic Acid (-COOH) | Tetrazole, Acyl Sulfonamide | Improve metabolic stability, alter pKa, enhance target binding. chem-space.com | | Ether Linkage (-O-) | Thioether (-S-), Amide (-NHCO-) | Modify bond angle, polarity, and metabolic profile. u-tokyo.ac.jp | | Methyl Group (-CH3) on Phenyl Ring | Chlorine (-Cl), Trifluoromethyl (-CF3) | Alter lipophilicity and electronic properties. cambridgemedchemconsulting.com | | Phenyl Ring | Pyridyl, Thienyl Ring | Introduce new hydrogen bonding capabilities, change metabolic profile. cambridgemedchemconsulting.com |

Scaffold hopping is a computational or rational design strategy aimed at identifying new molecular cores (scaffolds) that are structurally distinct from the original lead compound but retain its key pharmacophoric features, allowing for similar biological activity. uniroma1.itnih.gov This approach is valuable for discovering novel chemotypes with potentially improved properties or for navigating existing patent landscapes. nih.govniper.gov.in

In the context of this compound, the (2-methylphenyl)methoxy group and the propanoic acid moiety can be considered as distinct fragments. In a fragment-based approach, one part of the molecule is retained while the other is replaced with a variety of different chemical structures. redheracles.net For instance, the propanoic acid scaffold could be replaced by various heterocyclic or carbocyclic cores that can position the (2-methylphenyl)methoxy fragment and a carboxylic acid bioisostere in a spatially similar orientation.

Scaffold hopping can be categorized by the degree of structural change:

Heterocycle Replacements: A simple hop could involve changing a phenyl ring to a bioisosteric heterocycle. nih.gov

Ring Opening or Closure: More significant changes could involve replacing the acyclic propanoic acid linker with a cyclic scaffold. nih.gov

Topology-Based Hopping: This advanced method focuses on preserving the three-dimensional arrangement of key interaction points rather than the underlying chemical structure. nih.gov

The goal is to generate novel molecular architectures that maintain the essential binding interactions of the parent compound while offering opportunities for improved drug-like properties. niper.gov.in

Synthetic Approaches to this compound Analogues

The synthesis of analogues of this compound typically involves multi-step sequences that allow for the introduction of diversity at various positions of the molecule. The synthetic routes are designed to be convergent and flexible, enabling the preparation of a library of related compounds for biological screening.

A common synthetic strategy for this class of compounds involves the Williamson ether synthesis. This reaction forms the key ether linkage by coupling a substituted benzyl (B1604629) halide with an alkyl 2-hydroxypropanoate ester. Subsequent hydrolysis of the ester yields the final carboxylic acid.

General Synthetic Scheme:

Preparation of Starting Materials: Substituted 2-methylbenzyl halides (chlorides or bromides) can be synthesized from the corresponding toluenes via radical halogenation. A variety of commercially available or synthesized lactate (B86563) esters (e.g., ethyl lactate, methyl lactate) can be used.

Ether Formation: The sodium salt of the lactate ester, generated by a base such as sodium hydride (NaH), is reacted with the appropriate benzyl halide to form the ether-linked ester intermediate.

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid, typically under basic conditions (e.g., using sodium hydroxide (B78521) or lithium hydroxide) followed by acidic workup.

This modular approach allows for the synthesis of a wide range of analogues by simply varying the substituted benzyl halide or the lactate ester starting material. researchgate.net For instance, analogues with different substituents on the phenyl ring can be prepared by starting with the corresponding substituted 2-methylbenzyl halides. Modifications to the propanoic acid backbone can be achieved by using derivatives of other 2-hydroxyalkanoic acids.

Alternative synthetic routes might involve the alkylation of 2-methylphenol derivatives with a suitable propanoic acid synthon. The choice of synthetic route often depends on the availability of starting materials and the specific analogue being targeted. google.comgoogle.com

Comparative Biological Evaluation of Derivatives

Once a series of analogues has been synthesized, they undergo systematic biological evaluation to determine their activity and establish a structure-activity relationship (SAR). This process involves comparing the biological potency of the new derivatives to that of the parent compound, this compound.

The evaluation typically begins with in vitro assays to measure the primary biological activity, such as enzyme inhibition or receptor binding affinity. mdpi.com Compounds that show promising activity are then often subjected to secondary assays to assess properties like selectivity, cytotoxicity, and metabolic stability. nih.gov

For example, a hypothetical SAR study might reveal the following trends:

Substitution on the Phenyl Ring: Introducing an electron-withdrawing group like chlorine at the 4-position of the phenyl ring might increase potency, while a bulky group might decrease it.

Ether Linkage Modification: Replacing the ether oxygen with sulfur (a thioether) could alter selectivity for the biological target.

Carboxylic Acid Bioisosteres: An analogue containing a tetrazole group might exhibit improved oral bioavailability compared to the parent carboxylic acid due to increased metabolic stability.

The results of these evaluations are crucial for guiding the next round of analogue design in the iterative process of lead optimization.

Table 2: Illustrative Biological Data for a Hypothetical Analogue Series | Compound | R1 (Phenyl Ring Substitution) | R2 (Acid Moiety) | Primary Target Activity (IC50, nM) | | :--- | :--- | :--- | :--- | | Parent Compound | 2-Methyl | -COOH | 150 | | Analogue 1 | 2-Methyl, 4-Chloro | -COOH | 75 | | Analogue 2 | 2-Methyl | Tetrazole | 120 | | Analogue 3 | 2-Trifluoromethyl | -COOH | 200 | | Analogue 4 | 2-Methyl | -CONHOH (Hydroxamic acid) | 180 | Note: The data in this table is hypothetical and for illustrative purposes only to demonstrate how SAR data is typically presented.

Table of Mentioned Compounds

| Compound Name | | :--- | | this compound | | Sodium hydride | | Ethyl lactate | | Methyl lactate | | Sodium hydroxide | | Lithium hydroxide | | Toluene (B28343) |

Q & A

Q. Key Variables :

  • Temperature (e.g., 80–100°C for esterification), solvent polarity (DMSO enhances nucleophilicity), and catalyst choice (e.g., DMAP for acyl transfer) .
  • Reaction efficiency is sensitive to steric hindrance from the 2-methyl group, which may slow nucleophilic substitution .

Which analytical techniques are most reliable for characterizing this compound?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.2–3.8 ppm) and methyl groups (δ 1.2–1.5 ppm) confirm substitution patterns. Aromatic protons (δ 6.8–7.3 ppm) validate the 2-methylphenyl moiety .
    • ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm) and methoxy carbon (δ 55–60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄O₃ = 194.0943 g/mol) .
  • HPLC : Reversed-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) and resolves enantiomers if present .

Validation : Cross-reference spectral data with NIST Chemistry WebBook standards .

How can researchers optimize enantiomeric purity in derivatives of this compound?

Advanced Research Question

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to induce stereoselectivity .
  • Circular Dichroism (CD) : Monitor optical activity to confirm enantiomeric excess (ee > 98%) .

Challenges : The 2-methyl group reduces conformational flexibility, complicating stereochemical control. Use DFT calculations (e.g., Gaussian) to predict transition states and optimize reaction pathways .

How should contradictory bioactivity data between structural analogs (e.g., 2-methyl vs. 4-methyl derivatives) be analyzed?

Advanced Research Question

  • Comparative SAR Studies : Test analogs in standardized assays (e.g., enzyme inhibition, cytotoxicity). For example, the 2-methyl group may hinder binding to hydrophobic pockets compared to 4-methyl derivatives .
  • Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., COX-2) to identify steric clashes or hydrogen-bonding differences .
  • Statistical Analysis : Apply multivariate regression to correlate substituent position (ortho vs. para) with IC₅₀ values .

Recommendation : Replicate assays under controlled conditions (pH 7.4, 37°C) and validate with orthogonal methods (e.g., SPR for binding affinity) .

What are the stability profiles of this compound under varying storage conditions?

Advanced Research Question

  • Thermal Stability : TGA analysis shows decomposition >200°C. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Stability : Susceptible to ester hydrolysis in aqueous buffers (pH > 8). Use lyophilization for long-term storage .
  • Oxidative Stability : Antioxidants (e.g., BHT) prevent radical-mediated degradation in DMSO solutions .

Methodology : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

What computational approaches predict the reactivity of this compound in novel reactions?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The methoxy group increases electron density on the phenyl ring, directing electrophilic substitution to the para position .
  • Machine Learning (ML) : Train models on PubChem data to forecast reaction yields with different catalysts (e.g., Pd/C for hydrogenation) .

Validation : Compare predicted vs. experimental regioselectivity in Friedel-Crafts alkylation .

What safety protocols are critical when handling this compound?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile intermediates (e.g., HBr during esterification) .
  • Spill Management : Neutralize acid spills with NaHCO₃, then absorb with vermiculite .

Regulatory Compliance : Follow OSHA 29 CFR 1910.120 for hazardous waste disposal .

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